4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with a dimethylsulfamoyl group. The hydrazinecarbonylmethyl moiety attached to the benzamide nitrogen is further functionalized with a (4-methylphenyl)methylidene group, forming a Schiff base.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-14-4-6-15(7-5-14)12-21-22-18(24)13-20-19(25)16-8-10-17(11-9-16)28(26,27)23(2)3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNSXBCXCRCQE-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is . Its structure includes a dimethylsulfamoyl group, a hydrazinecarbonyl moiety, and a benzamide core, which are critical for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 348.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P (Partition Coefficient) | 2.5 |
Antimicrobial Activity
Research has indicated that compounds similar to 4-(dimethylsulfamoyl)-N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide exhibit significant antimicrobial properties. For instance, studies on related hydrazine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that certain benzamide derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival .
Toxicological Profile
While exploring its biological activity, it is crucial to consider the toxicological aspects. The compound has been noted for its potential toxicity towards aquatic life and possible reproductive toxicity, raising concerns about its environmental impact and safety for human use .
Case Study 1: Antimicrobial Screening
A study conducted by researchers synthesized a series of hydrazone derivatives, including those similar to our compound. These derivatives were screened for antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the hydrazone structure significantly influenced the antimicrobial efficacy, with some compounds demonstrating MIC values as low as 10 µg/mL .
Case Study 2: Anticancer Activity Assessment
In another study focusing on the anticancer potential of related benzamide compounds, researchers evaluated their effects on various cancer cell lines. Compounds were tested for cytotoxicity using MTT assays, revealing that certain derivatives could reduce cell viability by over 70% at concentrations of 50 µM after 48 hours of treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Hydrazide Hybrids
N-(4-(Hydrazinecarbonyl)Phenyl)Benzamide () :
- Structure : Lacks the dimethylsulfamoyl and methylphenylmethylidene groups.
- Activity : Exhibits tumorigenic effects, but the target compound’s additional substituents may reduce toxicity.
- Synthesis : Prepared via hydrazine hydrate reaction, contrasting with the EDC/HOBt-mediated coupling used for the target compound .
- (E)-4-Methyl-N′-(4-Methylbenzylidene)-N-(3-Oxo-1,3-Dihydroisobenzofuran-1-Yl)Benzenesulfonohydrazide (): Structure: Shares the (4-methylphenyl)methylidene hydrazide moiety but replaces dimethylsulfamoyl with a phthalidyl group. Synthesis: Uses N-heterocyclic carbene catalysis, differing from the coupling methods in .
Sulfonamide Derivatives with Varying Substituents
4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-Yl]Benzamide () :
- 4-Chloro-N-[4-({(2E)-2-[(2-Chloro-3-Quinolinyl)Methylene]Hydrazino}Carbonyl)Phenyl]Benzenesulfonamide (): Structure: Chloroquinoline and chlorophenyl substituents instead of methylphenyl.
Hydrazinecarbothioamide and Triazole Derivatives ():
- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely follows carbodiimide-mediated coupling (), while analogs employ diverse methods like carbene catalysis () or hydrazine hydrate reactions ().
- Structure-Activity Relationships (SAR): The dimethylsulfamoyl group may enhance solubility and target affinity compared to diethyl () or unsubstituted sulfonamides. The (4-methylphenyl)methylidene group could improve metabolic stability relative to chlorophenyl () or non-substituted analogs.
- Toxicity : The hydrazide moiety in ’s compound is tumorigenic, but steric and electronic modifications in the target compound might mitigate this risk.
Preparation Methods
Palladium-Catalyzed Carbonylation
Activation of the Carboxylic Acid
The carboxylic acid group must be activated to enable amide bond formation. Two common approaches are outlined below:
Acyl Chloride Formation
Treatment of 4-(dimethylsulfamoyl)benzoic acid with oxalyl chloride and a catalytic amount of DMF in dichloromethane (DCM) generates the corresponding acyl chloride. This method, used in the synthesis of methyl 2-(3-cyanobenzamido)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetate (Search Result), achieved an 89% yield under mild conditions.
Coupling Reagents
The use of propylphosphonic anhydride (T3P) with triethylamine in ethyl acetate at elevated temperatures (100°C) has been reported for amide bond formation (Search Result). This method avoids the need for acyl chloride isolation and is suitable for heat-tolerant intermediates.
Synthesis of the Hydrazinecarbonylmethyl Substituent
The hydrazinecarbonylmethyl group is synthesized through sequential reactions:
Hydrazide Formation
Glycine hydrazide is prepared by reacting ethyl glycinate with hydrazine hydrate. This intermediate is critical for subsequent hydrazone formation.
Final Amide Coupling
The activated benzamide (acyl chloride or T3P complex) is coupled with the hydrazinecarbonylmethyl derivative. Two protocols are viable:
Acyl Chloride Route
Reaction of 4-(dimethylsulfamoyl)benzoyl chloride with the hydrazine derivative in DCM, using DIPEA as a base, mirrors the method described for methyl 2-(3-cyanobenzamido)-2-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetate (Search Result). Purification via column chromatography (ethyl acetate/hexane) yields the final product.
T3P-Mediated Coupling
Employing T3P and triethylamine in ethyl acetate at 100°C (Search Result) offers a one-pot alternative, though optimization may be required to accommodate the thermally sensitive hydrazone group.
Optimization and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
